Pyridaphenthion
Overview
Description
Pyridaphenthion is a broad-spectrum organophosphorus insecticide . It is effective against sucking and chewing insects and spider mites . Its chemical properties make it effective against a wide range of insects and mites .
Synthesis Analysis
While specific synthesis methods for Pyridaphenthion were not found in the search results, it’s known that Pyridaphenthion is an organic thiophosphate . It is functionally related to a 6-hydroxy-2-phenylpyridazin-3-one .Molecular Structure Analysis
The molecular formula of Pyridaphenthion is C14H17N2O4PS . The molecule contains a total of 40 bonds, including 23 non-H bonds, 10 multiple bonds, 7 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 phosphate/thiophosphate .Chemical Reactions Analysis
Pyridaphenthion works by disrupting the nervous system of pests, leading to paralysis and ultimately their demise . It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor .Physical And Chemical Properties Analysis
Pyridaphenthion has a molecular weight of 340.33 g/mol . It is an organic thiophosphate .Scientific Research Applications
Bioremediation of Soil and Water Pollutants
- Scientific Field: Environmental Science
- Summary of Application: Pyridaphenthion (PY) is an organophosphorus pesticide used to control insects, which can result in soil and water contamination . Cyanobacteria, particularly Nostoc muscorum, have been found to effectively degrade and detoxify PY, making them promising tools for bioremediation .
- Methods of Application: In a comparative study, two diazotrophic cyanobacteria, Anabaena laxa and Nostoc muscorum, were exposed to mild (5 mg/L) and high (10 mg/L) concentrations of PY for 7 days .
- Results or Outcomes: Nostoc muscorum showed high PY accumulation and degradation to a safe environmentally product; 6-hydroxy-2-phenylpyridazin-3 (2 H)-one . It also induced less oxidative damage compared to Anabaena laxa .
Determination in Aqueous and Food Samples
- Scientific Field: Food Science
- Summary of Application: Pyridaphenthion is determined in aqueous and food samples by Reverse Phase High Performance Liquid Chromatography (HPLC) after QuEChERS Extraction .
- Methods of Application: The method involves QuEChERS extraction followed by Reverse Phase High Performance Liquid Chromatography (HPLC) for the determination of Pyridaphenthion .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Safety And Hazards
Pyridaphenthion is classified as Acute toxicity - Category 4, for both Oral and Inhalation . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray . Contact with skin and eyes should also be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended .
Future Directions
The Pyridaphenthion market presents substantial opportunities owing to the growing demand for effective pest control solutions in agriculture . The agriculture sector’s constant battle against evolving pest resistance, coupled with the increasing need for higher crop yields to meet global food demand, drives the demand for innovative and efficient insecticides like Pyridaphenthion .
properties
IUPAC Name |
6-diethoxyphosphinothioyloxy-2-phenylpyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N2O4PS/c1-3-18-21(22,19-4-2)20-13-10-11-14(17)16(15-13)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJSOEPQXUCJSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NN(C(=O)C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N2O4PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042355 | |
Record name | Pyridaphenthion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridaphenthion | |
CAS RN |
119-12-0 | |
Record name | Pyridaphenthion | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridafenthion | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridaphenthion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O,O-diethyl O-(1,6-dihydro-6-oxo-1-phenylpyridazin-3-yl) thiophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.908 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRIDIPHENTHION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98M0VDD56Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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